1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound has a molecular formula of C12H23IO2 and is characterized by the presence of a hexyl group and an iodohexyl group attached to the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the removal of water, which drives the reaction to completion. For example, the reaction of heptanal with ethylene glycol in the presence of p-toluenesulfonic acid can yield 2-hexyl-1,3-dioxolane .
Industrial Production Methods
Industrial production of dioxolanes, including 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)-, often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of molecular sieves or azeotropic distillation can help in the efficient removal of water during the reaction .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original aldehyde or ketone.
Substitution: The iodohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces corresponding carbonyl compounds.
Reduction: Yields original aldehyde or ketone.
Substitution: Forms new compounds with substituted groups.
Scientific Research Applications
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a radiolabeled compound in diagnostic imaging.
Industry: Utilized in the synthesis of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- involves its ability to form stable acetal or ketal structures, which protect carbonyl groups from unwanted reactionsThe compound’s stability and reactivity make it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the hexyl and iodohexyl groups.
2-Hexyl-1,3-dioxolane: Similar structure but lacks the iodohexyl group.
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane: Contains a bromoethyl group instead of an iodohexyl group.
Uniqueness
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- is unique due to the presence of both hexyl and iodohexyl groups, which impart specific reactivity and stability to the compound. This makes it particularly useful in applications requiring selective protection and functionalization of carbonyl compounds .
Properties
CAS No. |
482315-11-7 |
---|---|
Molecular Formula |
C15H29IO2 |
Molecular Weight |
368.29 g/mol |
IUPAC Name |
2-hexyl-2-(6-iodohexyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H29IO2/c1-2-3-4-7-10-15(17-13-14-18-15)11-8-5-6-9-12-16/h2-14H2,1H3 |
InChI Key |
CDNZOJZLDAZJHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OCCO1)CCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.